molecular formula C13H19NO B6416126 [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine CAS No. 928330-36-3

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine

Cat. No. B6416126
CAS RN: 928330-36-3
M. Wt: 205.30 g/mol
InChI Key: XUIOQWSQOVVSLF-SNAWJCMRSA-N
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Description

The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular and anti-diabetic .


Molecular Structure Analysis

The molecular structure of a related compound, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one, has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Compounds with aromatic moiety and cyclic amine structures, similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, have been extensively researched for their potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors (D2Rs). These ligands have shown promise in addressing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The critical features for high D2R affinity include the presence of aromatic and heteroaromatic lipophilic fragments, which are integral to the pharmacophore design for therapeutic agents targeting D2Rs (Jůza et al., 2022).

Lignin Acidolysis

The structural fragment of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” bears resemblance to compounds involved in lignin acidolysis, a process critical for understanding the chemical breakdown and valorization of lignin into valuable chemicals. Research into the acidolysis of β-O-4-type lignin model compounds has shed light on the mechanisms of bond cleavage, which is pivotal for the development of sustainable methods to convert lignin into useful products (Yokoyama, 2015).

Anti-Cancer and Anti-Inflammatory Agents

Compounds with methoxyphenyl groups have been investigated for their potential as anti-cancer and anti-inflammatory agents. For instance, 4′-geranyloxyferulic acid, which shares a functional similarity with the methoxyphenyl group, has been highlighted for its capabilities in chemoprevention and treatment of colon cancer through dietary interventions. This underscores the potential of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Epifano et al., 2015).

Carboxylic Acid Recovery

The propenylamine portion of the compound under discussion is structurally related to entities involved in the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This is a critical process for the recovery of carboxylic acids used in the production of bio-based plastics, emphasizing the relevance of similar structural motifs in environmental engineering and sustainability efforts (Sprakel & Schuur, 2019).

Degradation of Hazardous Compounds

The amine and aromatic functionalities present in “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” are also key in the advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. This research is essential for the development of effective treatment strategies for contaminants that pose risks to human health and the environment (Bhat & Gogate, 2021).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOQWSQOVVSLF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine

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